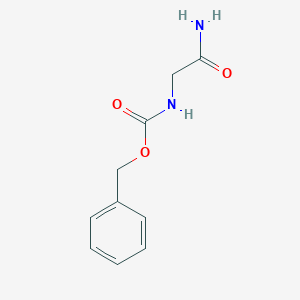

Z-Gly-NH2

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(2-amino-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMUNCIMNFLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915230 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-90-6 | |

| Record name | Phenylmethyl N-(2-amino-2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl carbamoylmethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 949-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl carbamoylmethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CARBAMOYLMETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NLL3GNH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Structure and Synthesis of N-Benzyloxycarbonylglycinamide (Z-Gly-NH2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Benzyloxycarbonylglycinamide (Z-Gly-NH2), a fundamental building block in peptide chemistry. It details the molecule's structural components, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Molecular Structure and Properties

N-Benzyloxycarbonylglycinamide, commonly abbreviated as this compound or Cbthis compound, is a derivative of the amino acid glycine. Its structure is characterized by three key components:

-

Glycine Backbone : The simplest amino acid structure, providing the core framework.

-

Z-group (Benzyloxycarbonyl) : An amine-protecting group attached to the nitrogen atom of glycine. This group is crucial in peptide synthesis as it prevents the amine from participating in unwanted side reactions during peptide bond formation. It is stable under various conditions but can be selectively removed, typically by catalytic hydrogenation.

-

C-terminal Amide (-NH2) : The carboxylic acid group of glycine is converted into a primary amide. This modification is significant in the synthesis of peptide amides, which are common in many biologically active peptides and pharmaceuticals.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Synonyms |

| CAS Number | 949-90-6[1][2][3] | Z-glycine amide, N-Cbz-glycinamide, Carbobenzoxyglycinamide, N-carbobenzyloxy-glycinamide, Benzyloxycarbonylglycinamide[2][4] |

| Molecular Formula | C10H12N2O3[2][3][5] | |

| Molecular Weight | 208.21 g/mol [5] | |

| Appearance | Almost white powder[1] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

Structural Representation

The logical relationship between the functional groups in this compound can be visualized as follows. The benzyloxycarbonyl group protects the amine terminus, while the amide group caps the carboxyl terminus of the glycine core.

Synthesis and Experimental Protocols

This compound is typically synthesized from its carboxylic acid precursor, N-Benzyloxycarbonylglycine (Z-Gly-OH), through an amidation reaction. This process involves the activation of the carboxyl group, making it susceptible to nucleophilic attack by an amine. A common and effective method utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an ammonia source.

Detailed Experimental Protocol: Amidation of Z-Gly-OH using EDC

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

N-Benzyloxycarbonylglycine (Z-Gly-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Ammonium chloride (NH4Cl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Benzyloxycarbonylglycine (1.0 eq) in anhydrous DCM or DMF.

-

Amine Source: Add ammonium chloride (1.2 eq) to the solution.

-

Base Addition: Cool the mixture in an ice bath (0 °C). Add DIPEA or TEA (2.5 eq) dropwise while stirring. The base neutralizes the ammonium chloride to generate free ammonia in situ and also neutralizes the HCl byproduct from EDC.

-

Carbodiimide Activation: Add EDC·HCl (1.2 eq) portion-wise to the cold, stirring mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). This removes unreacted starting material, water-soluble byproducts, and excess reagents.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure this compound as a white solid.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from Z-Gly-OH.

Applications in Research and Development

This compound is primarily used as a versatile building block in solution-phase and solid-phase peptide synthesis.[1] Its protected amine and amidated C-terminus make it an ideal starting point for the synthesis of more complex peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. The presence of the Z-group allows for controlled, stepwise elongation of the peptide chain, a fundamental requirement in the development of peptide-based therapeutics and research tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improvement of glycine biosynthesis from one‐carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Carbobenzyloxyglycinamide (Cbz-Gly-NH2)

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxyglycinamide, commonly abbreviated as Cbz-Gly-NH2 or this compound, is a protected amino acid derivative crucial in the field of synthetic organic chemistry. As a fundamental building block, its primary application lies in the controlled, stepwise synthesis of peptides, where the carbobenzyloxy (Cbz) group serves to temporarily mask the nucleophilicity of the glycine amine. This guide provides a detailed overview of its core physical and chemical properties, stability, and established protocols for its synthesis and purification.

Core Properties of Cbthis compound

The following tables summarize the key physical and chemical identifiers for N-Carbobenzyloxyglycinamide. While extensive experimental data for this specific molecule is not universally published, the properties are based on available database information and established principles of organic chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-(2-amino-2-oxoethyl)carbamate | --INVALID-LINK-- |

| Synonyms | This compound, N-Carbobenzyloxy-glycine amide | --INVALID-LINK-- |

| CAS Number | 949-90-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 208.22 g/mol | --INVALID-LINK-- |

| Physical State | White crystalline powder (inferred) | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Data not available in cited literature. For reference, the precursor Cbz-Gly-OH melts at 118-122 °C. | --INVALID-LINK-- |

Table 2: Solubility Profile (Qualitative)

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble / Insoluble | The hydrophobic benzyl and carbamate groups reduce aqueous solubility. The precursor, Cbz-Gly-OH, is noted as insoluble in water.[1] |

| Methanol, Ethanol | Soluble | Polar protic organic solvents are generally effective for dissolving protected amino acids. Cbz-Gly-OH is soluble in methanol.[2][1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvents are typically effective for similar peptide-related compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis and related reagents. |

| Dichloromethane (DCM) | Soluble | A common organic solvent for synthetic manipulations of protected amino acids. |

| Diethyl Ether | Slightly Soluble / Insoluble | Used as a wash solvent to remove non-polar impurities during the synthesis of the precursor, Cbz-Gly-OH, which remains in the aqueous phase.[3] |

Chemical Stability and Reactivity

The chemical behavior of Cbthis compound is dominated by the carbobenzyloxy (Cbz) protecting group and the primary amide.

-

Stability of the Cbz Group : The Cbz group is a robust protecting group, stable under a variety of conditions, which makes it highly valuable in multi-step synthesis.[4] It is generally stable to:

-

Cleavage (Deprotection) : The primary utility of the Cbz group is its susceptibility to removal under specific, mild conditions that do not affect peptide bonds. The most common method for deprotection is catalytic hydrogenolysis .

-

Catalytic Hydrogenation : Treatment with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleaves the benzylic C-O bond. This reaction is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[5]

-

-

Amide Group Stability : The primary amide (-CONH₂) is chemically stable and generally does not participate in side reactions under the neutral or mildly acidic/basic conditions typical of peptide synthesis.

Experimental Protocols

The synthesis of Cbthis compound is typically a two-stage process: first, the protection of glycine to form N-Cbz-glycine (Cbz-Gly-OH), followed by the amidation of the carboxylic acid.

This protocol describes the N-protection of glycine using benzyl chloroformate under Schotten-Baumann conditions.[6][3]

-

Dissolution : Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) in a flask. Cool the solution to 0°C using an ice bath.

-

Reaction : While stirring vigorously, add benzyl chloroformate (1.1–1.2 eq) and a 4 M aqueous sodium hydroxide solution (1.0 eq) dropwise and simultaneously over 30 minutes. It is critical to maintain the reaction temperature at 0°C to minimize the hydrolysis of benzyl chloroformate.[6]

-

Stirring : After the addition is complete, continue stirring the mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

-

Work-up (Extraction) : Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities. The desired product, sodium N-Cbz-glycinate, will remain in the aqueous phase.[6][3]

-

Acidification and Precipitation : Cool the aqueous layer in an ice bath and acidify to approximately pH 1-2 using concentrated HCl. A white precipitate of N-Cbz-glycine will form.[6][3]

-

Isolation and Drying : Collect the white precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and acid. Dry the product under vacuum to yield pure N-Cbz-glycine. A typical yield for this procedure is 85-95%.[6]

This protocol outlines a standard method for converting a carboxylic acid to a primary amide. This involves activating the carboxylic acid followed by reaction with an ammonia source.

-

Activation : Dissolve N-Cbz-glycine (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C. Add a peptide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like N-hydroxysuccinimide (NHS) (1.1 eq). Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours to form the active ester intermediate.

-

Amidation : Cool the reaction mixture back to 0°C. Add a solution of aqueous ammonia (a slight excess, ~2.0 eq) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up : If a urea byproduct has precipitated (from DCC), remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification : Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification : If necessary, purify the crude product further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Cbthis compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification of Cbthis compound, starting from the precursor Cbz-Gly-OH.

References

An In-depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-glycinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-glycinamide, a key intermediate in various therapeutic and research applications. The synthesis is a two-step process, beginning with the protection of glycine, followed by the amidation of the protected amino acid. This document details the experimental protocols for both steps, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Core Synthesis Overview

The synthesis of N-benzyloxycarbonyl-glycinamide is achieved through two primary chemical transformations:

-

Protection of the Amino Group of Glycine: The synthesis commences with the protection of the amino group of glycine using a benzyloxycarbonyl (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions at the amino group in the subsequent amidation step. The most common method for this protection is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate in a basic aqueous medium.

-

Amidation of N-benzyloxycarbonyl-glycine: The carboxyl group of the resulting N-benzyloxycarbonyl-glycine (Cbz-glycine) is then converted to a primary amide. This transformation can be achieved through several methods, with the mixed anhydride and carbodiimide coupling methods being the most prevalent and effective.

Experimental Protocols

Step 1: Synthesis of N-benzyloxycarbonyl-glycine (Cbz-glycine)

This protocol describes the protection of the amino group of glycine using benzyl chloroformate under basic conditions.

Materials:

-

Glycine

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Concentrated Hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0°C using an ice bath.

-

Reaction: While maintaining the temperature at 0°C and stirring vigorously, separately and simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 M aqueous solution of sodium hydroxide (1.0 equivalent) dropwise over a period of 30 minutes.

-

Stirring: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of N-Cbz-glycine will form.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water and dry it under vacuum to yield N-Cbz-glycine.

Quantitative Data for Cbz-glycine Synthesis:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1] |

| Melting Point | 119-120°C | [2][3] |

Step 2: Synthesis of N-benzyloxycarbonyl-glycinamide from Cbz-glycine

Two effective methods for the amidation of Cbz-glycine are presented below.

This method involves the activation of the carboxylic acid of Cbz-glycine by forming a mixed anhydride with isobutyl chloroformate, followed by reaction with ammonia.

Materials:

-

N-benzyloxycarbonyl-glycine (Cbz-glycine)

-

Tetrahydrofuran (THF), anhydrous

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Aqueous ammonia solution (e.g., 28%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Dry ice/acetone bath

Procedure:

-

Dissolution and Cooling: Dissolve N-benzyloxycarbonyl-glycine (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -15°C in a dry ice/acetone bath.

-

Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (1.0 equivalent) to the cooled solution, followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the mixture at -15°C for 15 minutes to form the mixed anhydride.

-

Amidation: Slowly add a pre-cooled aqueous ammonia solution to the reaction mixture. Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate.

-

Extraction: Wash the ethyl acetate solution successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyloxycarbonyl-glycinamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Materials:

-

N-benzyloxycarbonyl-glycine (Cbz-glycine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Aqueous ammonia solution (e.g., 28%)

-

Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve N-benzyloxycarbonyl-glycine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.

-

Activation: Add EDC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amidation: Add aqueous ammonia solution to the reaction mixture and continue to stir at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis Workflow and Logical Relationships

The overall synthesis can be visualized as a linear progression from the starting material, glycine, to the final product, N-benzyloxycarbonyl-glycinamide. The key decision point is the choice of amidation method in the second step.

Signaling Pathways and Logical Relationships

The synthesis of N-benzyloxycarbonyl-glycinamide is a chemical process and does not directly involve biological signaling pathways. The logical relationship of the synthesis is a sequential process where the product of the first step serves as the reactant for the second step. The choice between the amidation methods in the second step depends on factors such as reagent availability, desired purity, and scalability of the reaction.

The diagram below illustrates the logical flow of the synthesis, highlighting the key transformations and reagents.

References

Z-Gly-NH2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for N-Benzyloxycarbonyl-glycinamide, commonly abbreviated as Z-Gly-NH2. The information is intended to support research, synthesis, and drug development activities.

Compound Identification and Properties

This compound, also known as Carbobenzoxyglycinamide, is a protected form of the simplest amino acid amide, glycinamide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis. The following table summarizes its key quantitative identifiers and physical properties.

| Property | Value | Citations |

| CAS Number | 949-90-6 | [1][2][3][4][5] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Linear Formula | C₆H₅CH₂OOCNHCH₂CONH₂ | [2] |

| Synonyms | Z-glycinamide, N-Cbz-glycinamide, Carbobenzoxyglycinamide | [2][4] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the direct association between the common name of the compound and its primary chemical identifiers.

Caption: Relationship between this compound and its identifiers.

Experimental Protocols

This document serves as a summary of key identifiers for this compound. As no experimental studies are cited, detailed methodologies are not applicable. For protocols regarding the use of this compound in peptide synthesis or other applications, researchers should consult relevant scientific literature and established laboratory procedures.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of synthetic organic chemistry, has served as an indispensable tool for the protection of amines since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its arrival marked a pivotal moment in peptide synthesis, enabling the controlled and stepwise assembly of amino acids.[1] Despite the subsequent development of other prominent protecting groups like Boc and Fmoc, the Z group's unique stability profile and distinct deprotection pathways ensure its continuing relevance in modern organic synthesis and drug development.[1] This technical guide provides an in-depth exploration of the benzyloxycarbonyl protecting group, detailing its core principles, applications, quantitative performance, and comprehensive experimental protocols.

Core Principles and Advantages

The primary function of the benzyloxycarbonyl group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][2] This protection is crucial in multi-step syntheses to prevent unwanted side reactions.[3] While most commonly used for amines, the Z group can also be employed to protect other nucleophilic functional groups such as alcohols and thiols.[1]

Key advantages of the Z-protecting group include:

-

Ease of Introduction: The Z-group is readily introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4][5]

-

Stability: It is stable across a range of conditions, including basic and most aqueous acidic media, making it compatible with various synthetic steps.[1][4]

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[4][6]

-

Racemization Resistance: The urethane linkage formed helps to suppress racemization at the α-carbon during coupling reactions.[4]

-

Orthogonality: The Z group is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a critical feature in complex synthetic strategies.[1][7]

Applications in Synthesis

The Z group's utility extends across various areas of organic synthesis, with its most notable application being in peptide synthesis . In the Boc/Bzl protection strategy for solid-phase peptide synthesis (SPPS), the Z group (or its derivatives) is often used for the "permanent" protection of amino acid side chains, while the Boc group provides temporary protection of the α-amino group.[3][8] Although both are acid-labile, their cleavage requires different acid strengths, providing a quasi-orthogonal system.[3][8] For instance, the Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while Z-groups require stronger acids like hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen fluoride (HF) for cleavage.[3][6][9]

Beyond peptide synthesis, the Z group is widely used in the synthesis of complex natural products and in medicinal chemistry to protect amine functionalities during various chemical transformations.[10]

Quantitative Data

The efficiency of protection and deprotection reactions is a critical factor in multi-step syntheses. The following tables summarize quantitative data for the introduction and removal of the benzyloxycarbonyl group under various conditions.

Table 1: Introduction of the Benzyloxycarbonyl (Z) Group

| Substrate | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amine | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 0 | 20 | 90 | [2] |

| Amino Acid | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 0 | 20 | High | [5] |

| Various Amines | Benzyl Chloroformate (Cbz-Cl) | None | Water | Room Temp | - | High | [11] |

| Secondary Amide | Benzyl Chloroformate (Cbz-Cl) | LiHMDS | - | - | - | - | [12] |

Table 2: Deprotection of the Benzyloxycarbonyl (Z) Group

| Method | Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Catalytic Hydrogenolysis (H₂) | Cbz-protected amine | 10% Pd/C | Methanol | Room Temp | - | - | [13] |

| Catalytic Hydrogenolysis (H₂) | Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | Room Temp | < 2 h | >95 | [10] |

| Transfer Hydrogenolysis | Cbz-protected amine | Ammonium formate, 10% Pd/C | Methanol or Ethanol | Room Temp | - | - | [7] |

| Transfer Hydrogenolysis | Various Z-protected peptides | Formic acid, 10% Pd/C | Formic Acid | - | minutes | 80-95 | [14] |

| Acidic Cleavage | Cbz-protected peptide | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 20 min | - | [1] |

| Lewis Acid Cleavage | N-Cbz-protected amines | AlCl₃ | HFIP | Room Temp | 2-16 h | High | [15] |

| Nucleophilic Cleavage | Cbz-protected amine | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 | 24 h | - | [7] |

Experimental Protocols

Detailed methodologies for the introduction and removal of the benzyloxycarbonyl group are provided below.

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Schotten-Baumann conditions)

Materials:

-

Amine substrate

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine substrate in a 2:1 mixture of THF and water.[2]

-

Add sodium bicarbonate (2 equivalents) to the solution.[2]

-

Cool the mixture to 0 °C in an ice bath.[2]

-

Add benzyl chloroformate (1.5 equivalents) dropwise to the cooled solution.[2]

-

Stir the reaction mixture at 0 °C for 20 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

-

Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected product.[2]

Protocol 2: Deprotection of a Cbz-protected Amine via Catalytic Hydrogenolysis

Materials:

-

Cbz-protected amine

-

10% Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂) source (balloon or Parr shaker)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected amine in methanol in a round-bottom flask.[13]

-

Carefully add the 10% Pd/C catalyst to the solution.[13]

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[10]

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[13]

-

Monitor the reaction progress by TLC or LC-MS.[13]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[7]

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[7]

Protocol 3: Deprotection of a Cbz-protected Amine via Transfer Hydrogenolysis

Materials:

-

Cbz-protected amine

-

Ammonium formate (4-5 equivalents)

-

10% Palladium on carbon (Pd/C) catalyst (10 mol%)

-

Methanol or Ethanol

-

Celite®

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[7]

-

Add ammonium formate to the solution.[7]

-

Carefully add the 10% Pd/C catalyst to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

After completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.[7]

-

Concentrate the filtrate. If necessary, dissolve the residue in an organic solvent and wash with a saturated sodium chloride solution to remove excess ammonium formate.[7]

-

Dry the organic layer and concentrate under reduced pressure to yield the deprotected amine.[7]

Protocol 4: Deprotection of a Cbz-protected Amine using HBr in Acetic Acid

Materials:

-

Cbz-protected peptide

-

33% solution of Hydrogen Bromide in Acetic Acid

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.[1]

-

Stir the solution at room temperature for 20 minutes.[1]

-

Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[1]

-

Isolate the precipitate by decantation and dry to yield the deprotected peptide salt.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows involving the benzyloxycarbonyl protecting group.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[1] Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[1] A thorough understanding of its properties and the various experimental conditions for its use is essential for its successful application in modern synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. ijacskros.com [ijacskros.com]

- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Z-Gly-NH2 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Benzyloxycarbonyl-glycinamide (Z-Gly-NH2), a protected amino acid derivative frequently utilized in peptide synthesis and related research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, a detailed experimental protocol for determining its solubility, and expected solubility trends in common organic solvents.

Theoretical Framework for this compound Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound possesses both polar and non-polar characteristics, which influence its interaction with different solvents.

-

Structure of this compound:

-

Non-polar moiety: The benzyloxycarbonyl (Z) group, with its aromatic phenyl ring, is hydrophobic and contributes to solubility in non-polar organic solvents.

-

Polar moieties: The amide group (-CONH2) and the peptide backbone possess hydrogen bonding capabilities (both donor and acceptor sites), favoring interactions with polar solvents.

-

-

General Solubility Prediction: The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol) are expected to be effective at solvating this compound due to their ability to form hydrogen bonds with the amide and carbamate groups.[1]

-

Non-polar Solvents: The presence of the bulky, non-polar benzyloxycarbonyl group suggests that this compound will exhibit some solubility in less polar solvents like dichloromethane (DCM) and chloroform.[2] However, the polar amide group will limit its solubility in purely non-polar solvents such as hexanes.

-

Overall Polarity: this compound is a neutral peptide derivative. Neutral peptides, especially those with a mix of polar and non-polar functionalities, often require organic solvents for dissolution.[1]

-

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant | Predicted Solubility Trend | Experimental Solubility (g/L at 25°C) |

| Methanol | 32.04 | 0.792 | 32.7 | High | Data to be determined |

| Ethanol | 46.07 | 0.789 | 24.5 | High | Data to be determined |

| Isopropanol | 60.10 | 0.786 | 19.9 | Moderate | Data to be determined |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Very High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 46.7 | Very High | Data to be determined |

| Acetonitrile | 41.05 | 0.786 | 37.5 | Moderate | Data to be determined |

| Dichloromethane (DCM) | 84.93 | 1.326 | 9.1 | Moderate to Low | Data to be determined |

| Chloroform | 119.38 | 1.489 | 4.8 | Moderate to Low | Data to be determined |

| Ethyl Acetate | 88.11 | 0.902 | 6.0 | Low | Data to be determined |

| Hexane | 86.18 | 0.659 | 1.9 | Very Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in organic solvents, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered sample aliquot into the HPLC and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Dilute the filtered sample aliquot as necessary to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the calibration curve, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

This guide provides a foundational understanding and a practical approach for researchers working with this compound to determine its solubility in various organic solvents, a critical parameter for its application in synthesis and drug development.

References

Z-Gly-NH2: A Comprehensive Technical Guide for its Application as a Peptide Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of N-Benzyloxycarbonyl-glycinamide (Z-Gly-NH2) as a fundamental building block in peptide synthesis. The document provides a detailed overview of its physicochemical properties, synthesis, and application in peptide chemistry, with a focus on its contribution to the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder. A comprehensive summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 949-90-6 | [1] |

| Molecular Formula | C10H12N2O3 | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Melting Point | 136-139 °C | [1][2] |

| Boiling Point (Predicted) | 447.1 ± 38.0 °C | [1][2] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 11.80 ± 0.46 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Appearance | White to off-white solid | [1] |

The Strategic Importance of this compound in Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis, primarily in solution-phase methodologies. Its utility stems from two key structural features: the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal amide.

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide chemistry.[3] It effectively prevents the unwanted reaction of the N-terminal amine of glycine during the coupling of its carboxyl group with the N-terminus of another amino acid. This protecting group is stable under the basic conditions often employed for peptide coupling and can be selectively removed under neutral conditions via catalytic hydrogenation, ensuring the integrity of other sensitive functionalities within the peptide chain.[3][4]

The C-terminal amide is a critical modification in many biologically active peptides. Replacing the C-terminal carboxylic acid with an amide group can significantly enhance the peptide's biological properties. This modification can increase resistance to exopeptidases, thereby prolonging the peptide's half-life in vivo. Furthermore, the neutral amide group can alter the peptide's overall charge and hydrogen bonding capacity, which can lead to improved receptor binding affinity and enhanced membrane permeability.

The logical relationship between C-terminal amidation and its impact on peptide properties is illustrated in the following diagram:

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.

Synthesis of this compound from Z-Glycine

This protocol describes the synthesis of this compound from N-benzyloxycarbonyl-glycine (Z-Gly-OH) via the formation of a mixed anhydride followed by amidation.

Materials:

-

N-benzyloxycarbonyl-glycine (Z-Gly-OH)

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Ammonia (aqueous solution, 28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Ice bath

Procedure:

-

Dissolve Z-Gly-OH (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-Methylmorpholine (NMM) (1 equivalent) dropwise to the solution, maintaining the temperature below -10 °C.

-

Slowly add ethyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not exceed -10 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.

-

In a separate flask, cool an aqueous ammonia solution (excess) in an ice bath.

-

Slowly add the mixed anhydride solution to the cold ammonia solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Remove the THF by rotary evaporation.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Solution-Phase Peptide Coupling using this compound

This protocol outlines a general procedure for the coupling of this compound to the N-terminus of an amino acid ester using a carbodiimide coupling reagent.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.

-

Add DIPEA or NMM (1 equivalent) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM or DMF.

-

Cool the this compound solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the this compound solution and stir for 15 minutes at 0 °C.

-

Add the neutralized amino acid ester solution to the activated this compound solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Dilute the filtrate with DCM or EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography or recrystallization.

The general workflow for this solution-phase peptide coupling is depicted below:

Deprotection of the Benzyloxycarbonyl (Z) Group

This protocol details the removal of the Z-group from a peptide by catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

Palladium on charcoal (Pd/C, 10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Z-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with additional solvent (MeOH or EtOH).

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry. Its pre-installed C-terminal amide functionality offers a straightforward route to synthesizing peptides with enhanced biological properties. The robust and well-established chemistry of the Z-protecting group allows for its seamless integration into various synthetic strategies. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel peptide-based therapeutics.

References

Cbz-Gly-NH2: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Assessment

Cbz-Gly-NH2 is a protected amino acid derivative. While specific toxicity data is limited, the chemical structure warrants careful handling to avoid potential health effects. Based on information for similar compounds and general principles of laboratory safety, the primary hazards are associated with inhalation of dust, and potential skin and eye irritation upon contact.[1]

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

At present, there is no data available on carcinogenic, mutagenic, teratogenic, or reproductive effects.[1] The product is not classified according to EU regulations.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of Cbthis compound is presented below.

| Property | Value | Source |

| Chemical Name | Nα-Cbz-glycine amide | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 949-90-6 | [2] |

| Molecular Formula | C10H12N2O3 | [1] |

| Molecular Weight | 208.2 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: All handling of Cbthis compound powder, including weighing and reconstitution, should be performed in a certified chemical fume hood or a laboratory with adequate general ventilation to minimize inhalation exposure.[1][4] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.[5]

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Inspect gloves prior to use. | Provides protection against accidental skin contact.[1][4][5] |

| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles (ANSI Z87.1-compliant). | Protects eyes from airborne powder and potential splashes of solutions.[1][4][5] |

| Skin & Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[1][5][6] |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required if a fume hood is not available or if handling generates significant dust. | Prevents inhalation of the powder.[1][5] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

General Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

-

Dust Avoidance: Do not breathe dust.[1]

-

Ignition Sources: Keep away from heat and sources of ignition.[1]

-

Spills: For small spills, use appropriate tools to place the material into a convenient waste disposal container. For large spills, use a shovel for containment and disposal.[1]

Storage

-

Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Do not store above 5°C (41°F).[1] For long-term storage, -20°C is recommended.[9][10]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Light: Protect from intense light.[9]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do.[1][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Treat Cbthis compound and its waste as chemical waste.[6] Collect all waste in a designated and clearly labeled chemical waste container.[6]

Experimental Protocols and Workflows

Hazard Identification and Risk Assessment Workflow

The following diagram illustrates a logical workflow for identifying hazards and assessing risks before handling Cbthis compound.

Caption: Hazard identification and risk assessment workflow.

Personal Protective Equipment (PPE) Donning and Doffing Protocol

The sequence for putting on and taking off PPE is crucial to prevent contamination.

Caption: PPE donning and doffing sequence.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

A Technical Guide to the Core Principles of Z-Protected Amino Acids in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a landmark achievement in synthetic chemistry, particularly in the field of peptide synthesis.[1][2] Its development provided the first reliable method for the controlled, stepwise assembly of amino acids, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science.[1] This guide provides an in-depth overview of the fundamental principles, experimental protocols, and strategic applications of Z-protected amino acids for professionals in research and drug development.

The Principle of the Z-Group in Amine Protection

The primary challenge in peptide synthesis is the bifunctional nature of amino acids, which contain both a nucleophilic amino group and an electrophilic carboxylic acid group.[1] To prevent unwanted side reactions and uncontrolled polymerization during peptide bond formation, the α-amino group of one amino acid must be temporarily masked or "protected".[2][3]

The Z-group is a carbamate-based protecting group that effectively shields the amine's nucleophilicity.[4] Its key attributes include ease of introduction, stability under a range of conditions, and versatile removal methods, making it a cornerstone of solution-phase peptide synthesis.[5][6] A significant advantage of the Z-group is that its introduction often yields stable, crystalline amino acid derivatives that are easier to purify and helps suppress racemization during the activation of the carboxyl group for coupling.[6][7]

Introduction of the Z-Group: The Protection Step

The most common method for introducing the Z-group is the Schotten-Baumann reaction , which involves reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[4][8] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8][9]

Logical Workflow for Z-Group Protection

Caption: General workflow for the protection of an amino acid using the Z-group.

The reaction mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate.[4] The choice of base and solvent can be optimized for different substrates. While aqueous carbonate or hydroxide is common, organic bases can also be employed.[4]

| Parameter | Condition | Notes |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | Also known as Z-Cl. Other activated agents like Cbz₂O or Cbz-OSu can be used.[4] |

| Reaction Type | Schotten-Baumann | A biphasic reaction between an amine and an acid chloride.[8][10] |

| Base | Aqueous Na₂CO₃, NaOH, or organic bases | Maintains alkaline pH (typically 8-10) to neutralize HCl byproduct.[7][11] |

| Solvent | Water/Organic co-solvent (e.g., Dioxane, THF) | Facilitates the reaction between the water-soluble amino acid and organic-soluble Cbz-Cl. |

| Temperature | 0°C to Room Temperature | The reaction is typically performed at low temperatures to control reactivity. |

Table 1. Typical Conditions for Z-Group Protection.

Removal of the Z-Group: The Deprotection Step

The strategic removal of the Z-group is critical for elongating the peptide chain. The Z-group is lauded for its stability to mild acids and bases, but it can be cleaved under specific, controlled conditions.[5] This allows for orthogonal protection schemes , where different protecting groups can be removed selectively without affecting others.[5][12] The Z-group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[4]

The primary methods for Z-group deprotection are catalytic hydrogenolysis and treatment with strong acids.[6][13]

This is the most common and mildest method for Z-group cleavage.[14] The reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[15] The process cleaves the benzyl-oxygen bond, forming toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[15]

Deprotection via Catalytic Hydrogenolysis

Caption: Mechanism of Z-group removal by catalytic hydrogenolysis.

Transfer hydrogenation offers an alternative that avoids the need for pressurized hydrogen gas cylinders, using hydrogen donors like formic acid or ammonium formate.[15]

| Parameter | Condition | Notes |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Typically 5-20 mol% relative to the substrate.[15] |

| Hydrogen Source | H₂ gas (1 atm to elevated pressure) | Can be supplied via a balloon or a pressurized hydrogenation apparatus.[1][16] |

| Transfer agents (e.g., HCOOH, HCOONH₄) | Avoids the use of flammable H₂ gas.[15] | |

| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Chosen for substrate solubility and compatibility with the catalyst. |

| Temperature | Room Temperature to ~60°C | Elevated temperatures can increase reaction rates.[16] |

| Yields | Generally high (>95%) | This method is known for its efficiency and clean conversion.[15] |

Table 2. Common Conditions for Hydrogenolytic Z-Group Deprotection.

The Z-group can also be removed by treatment with strong acids, although this method is harsher than hydrogenolysis.[13] Reagents such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF) are effective.[5][6] This method is less common for routine deprotection during peptide chain elongation but can be useful in the final deprotection step, especially when other groups sensitive to hydrogenation are present.[5] Acid-mediated deprotection offers a metal-free alternative, which can be advantageous in process development to avoid heavy metal contamination.[17]

Experimental Protocols

This protocol describes a standard Schotten-Baumann procedure for the N-protection of an amino acid.

-

Dissolution: Dissolve L-Alanine (1.0 eq.) in 2 M NaOH (2.0 eq.) in a flask and cool the solution to 0°C in an ice bath.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) and 2 M NaOH (1.0 eq.) portion-wise and simultaneously over 30 minutes, maintaining the temperature below 5°C and the pH between 9-10.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. A white precipitate of Z-L-Alanine should form.[1]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the Cbz-protected amino acid.[1]

This protocol details the removal of the Z-group using catalytic hydrogenation.[15]

-

Setup: In a reaction flask, dissolve Z-L-Alanine (1.0 eq.) in a suitable solvent like methanol (MeOH).[1]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[1]

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.[1][15]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Filtration: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

-

Concentration: Rinse the filter pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to obtain the deprotected L-Alanine.

Strategic Applications in Drug Development

The principles of Z-protection are fundamental in the synthesis of peptide-based drugs and other complex molecules.[15][18] Amino acid derivatives are crucial building blocks for a vast array of therapeutic compounds.[18] The ability to selectively protect and deprotect functional groups allows for the precise construction of peptidomimetics and other molecules with enhanced stability, efficacy, and target specificity.[18] While solid-phase peptide synthesis (SPPS) often employs Boc and Fmoc strategies, the Z-group remains highly relevant for solution-phase synthesis, which is often used for large-scale industrial production.[2][3]

Workflow in Peptide Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Schotten-Baumann_reaction [chemeurope.com]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. people.uniurb.it [people.uniurb.it]

- 13. bachem.com [bachem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. thalesnano.com [thalesnano.com]

- 17. tdcommons.org [tdcommons.org]

- 18. nbinno.com [nbinno.com]

The Genesis of a Cornerstone: An In-depth Guide to Z-Gly-NH2 in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical significance of N-Carbobenzyloxy-glycinamide (Z-Gly-NH2), a foundational molecule in the field of peptide chemistry. We will explore its synthesis, physicochemical properties, and the revolutionary impact of the protecting group strategy it represents. This document provides detailed experimental protocols, quantitative data, and logical workflows to offer a comprehensive understanding of this simple yet crucial compound.

Historical Context: The Dawn of Modern Peptide Synthesis

Prior to the 1930s, the synthesis of peptides was a formidable challenge, fraught with low yields and a lack of control over the reaction. The primary difficulty lay in selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another without uncontrolled polymerization or side reactions. The breakthrough came in 1932 when Max Bergmann and his colleague Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) protecting group .[1] This discovery, published in their seminal paper in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide synthesis for the subsequent two decades.[2]

The ingenuity of the Bergmann-Zervas method was the introduction of a reversible protecting group for the amine terminus of an amino acid. The "Z-group" could be readily introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions.[3][4] Crucially, this protecting group was stable under the conditions required for peptide bond formation but could be cleanly removed by catalytic hydrogenation without cleaving the newly formed peptide bond. This elegant strategy allowed for the stepwise and controlled elongation of peptide chains, revolutionizing the field.

While the original 1932 paper by Bergmann and Zervas does not explicitly detail the synthesis of this compound, this simple protected amino acid amide serves as a fundamental example of the application of their groundbreaking methodology. It represents the protected form of the simplest amino acid, glycine, with a C-terminal amide, a common motif in biologically active peptides.

Physicochemical and Quantitative Data

This compound is a white to almost white crystalline powder.[4] A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| Melting Point | 136-139 °C | [1][5] |

| Boiling Point (Predicted) | 447.1 ± 38.0 °C | [5] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [5] |

| ¹H NMR (DMSO-d₆, 400 MHz) - Estimated | δ 7.30-7.40 (m, 5H, Ar-H), 7.18 (br s, 1H, NH), 6.95 (br s, 1H, NH), 5.05 (s, 2H, CH₂-Ph), 3.58 (d, J=6.0 Hz, 2H, α-CH₂) | Based on Z-Gly-OH[2] |

| ¹³C NMR (DMSO-d₆, 100 MHz) - Estimated | δ 173.0 (C=O, amide), 156.5 (C=O, carbamate), 137.0 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.7 (Ar-CH), 65.6 (CH₂-Ph), 43.8 (α-CH₂) | Based on Z-Gly-OH and amide chemical shifts |

Experimental Protocols

The synthesis of this compound is a two-step process: first, the protection of glycine with the carbobenzoxy group to form Z-Gly-OH, and second, the amidation of the carboxylic acid to yield this compound.

Synthesis of N-Carbobenzyloxy-glycine (Z-Gly-OH)

This protocol is adapted from classic procedures for the Schotten-Baumann reaction.

Materials:

-

Glycine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Dissolve glycine (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (2 equivalents) and cool the solution in an ice bath to 0-5 °C.[3]

-

While maintaining the temperature below 5 °C and stirring vigorously, simultaneously add benzyl chloroformate (1.1-1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide (1 equivalent) dropwise over a period of 30-60 minutes. The pH of the solution should be maintained in the alkaline range.[3]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid while cooling in an ice bath.

-

A white precipitate of Z-Gly-OH will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent such as chloroform or an ethyl acetate/hexane mixture to yield pure Z-Gly-OH.

Synthesis of N-Carbobenzyloxy-glycinamide (this compound) from Z-Gly-OH

This protocol utilizes a modern peptide coupling reagent for the efficient formation of the amide bond.

Materials:

-

N-Carbobenzyloxy-glycine (Z-Gly-OH)

-

Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HATU

-